molecular formula C8H11O5- B14473042 6-Ethoxy-4,6-dioxohexanoate CAS No. 71028-86-9

6-Ethoxy-4,6-dioxohexanoate

Cat. No.: B14473042
CAS No.: 71028-86-9
M. Wt: 187.17 g/mol
InChI Key: GOYQSRNEVPZKQV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-4,6-dioxohexanoate is an organic compound with the molecular formula C8H11O5 It is characterized by the presence of an ethoxy group and two oxo groups attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4,6-dioxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 4,6-dioxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4,6-dioxohexanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

6-Ethoxy-4,6-dioxohexanoate has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4,6-dioxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The ethoxy and oxo groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dioxohexanoate: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    6-Methoxy-4,6-dioxohexanoate: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

    6-Ethoxy-4,6-dioxoheptanoate: An extended carbon chain compared to 6-Ethoxy-4,6-dioxohexanoate, affecting its physical and chemical properties.

Uniqueness

This compound is unique due to the presence of both ethoxy and oxo groups, which confer specific reactivity and potential applications in various fields. Its distinct structure allows for targeted modifications and functionalization, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

71028-86-9

Molecular Formula

C8H11O5-

Molecular Weight

187.17 g/mol

IUPAC Name

6-ethoxy-4,6-dioxohexanoate

InChI

InChI=1S/C8H12O5/c1-2-13-8(12)5-6(9)3-4-7(10)11/h2-5H2,1H3,(H,10,11)/p-1

InChI Key

GOYQSRNEVPZKQV-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC(=O)CCC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.